N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide
Description
N-(2-{6-[(Carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a carbamoylmethylthio group at position 6 and a 4-methoxybenzamide moiety at position 3 via an ethyl linker. This structure combines sulfanyl, carbamoyl, and aromatic pharmacophores, which are often associated with diverse biological activities, including kinase inhibition and anticancer properties . The 4-methoxybenzamide group may enhance metabolic stability and binding affinity to target proteins, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-26-12-4-2-11(3-5-12)17(25)19-9-8-15-21-20-14-6-7-16(22-23(14)15)27-10-13(18)24/h2-7H,8-10H2,1H3,(H2,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRDPHCPQQFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the intermediate with 4-methoxybenzamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazolopyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino derivative .
Scientific Research Applications
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Substitution at position 6 with sulfur-containing groups (e.g., carbamoylmethylthio) enhances binding to hydrophobic enzyme pockets, as observed in sulfonamide-based kinase inhibitors .
- For example, N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine inhibits Aurora kinase A (IC₅₀ = 0.8 µM), suggesting a promising starting point for further studies.
Biological Activity
N-(2-{6-[(carbamoylmethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis pathways, and relevant research findings.
Structural Overview
The compound features several significant structural components:
- Benzamide Group : A core structure associated with various biological activities.
- Triazole and Pyridazine Moieties : Known for their roles in pharmacology and medicinal chemistry.
- Carbamoylmethylsulfanyl Group : Enhances the compound's biological interactions.
The molecular formula of this compound is , and its synthesis typically involves coupling reactions to form the amide bond between an appropriate amine and an acid chloride or isocyanate .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazolo[4,3-b]pyridazine core is known to modulate the activity of specific molecular pathways, potentially leading to therapeutic effects .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Mercapto-substituted 1,2,4-triazoles have shown promise in chemopreventive and chemotherapeutic applications .
- Anti-inflammatory Properties : Benzamide derivatives often exhibit anti-inflammatory effects, which may be relevant for treating conditions like arthritis .
- Antimicrobial Effects : Some studies suggest potential antibacterial and antifungal activities associated with similar triazole compounds .
Case Study 1: Anticancer Properties
A study examined the effects of triazole derivatives on cancer cell lines. The results indicated that certain modifications in the structure led to increased cytotoxicity against various cancer types. The presence of the triazole ring was crucial for enhancing these effects .
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of benzamide derivatives revealed that compounds with similar structures to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro .
Data Table: Comparative Biological Activities
Q & A
Q. What are the critical synthetic steps and reagents for preparing this compound?
The synthesis involves multi-step reactions:
- Step 1: Preparation of pyridazinyl and triazolo intermediates via cyclization using pyridine or triazole derivatives .
- Step 2: Coupling the sulfanyl acetamide group using acylating agents (e.g., carbamoylmethyl chloride) under controlled temperatures (60–80°C) .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization . Key reagents include palladium catalysts for cross-coupling and sodium hydride for deprotonation .
Q. Which characterization techniques confirm the compound’s structure and purity?
Essential methods:
- NMR (¹H/¹³C): Identifies methoxy protons (δ 3.8–4.0 ppm) and triazolo ring protons (δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 454.15) .
- HPLC: Purity ≥95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Q. How do functional groups influence reactivity and bioactivity?
- Triazolo-pyridazine core: Participates in π-π stacking with biological targets (e.g., kinases) .
- Carbamoylmethyl sulfanyl: Enhances solubility but may undergo glutathione-mediated metabolic cleavage .
- 4-Methoxybenzamide: Improves membrane permeability via lipophilic interactions .
Advanced Research Questions
Q. How can reaction yields for the triazolo-pyridazine core be optimized?
Q. How to resolve discrepancies between computational and experimental binding affinities?
- Perform molecular dynamics simulations to account for protein flexibility .
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
- Use co-crystallization (X-ray) to visualize binding modes and adjust docking algorithms .
Q. What methodologies assess metabolic stability in preclinical models?
- In vitro: Liver microsomal assays (NADPH cofactor, LC-MS/MS quantification) to calculate half-life (t1/2) .
- In vivo: Rodent pharmacokinetic studies (plasma sampling, non-compartmental analysis) .
- Compare species-specific CYP450 metabolism to predict human clearance .
Q. How to design target engagement assays in cellular models?
- Cellular Thermal Shift Assay (CETSA): Monitor protein target denaturation upon compound treatment .
- Western blotting: Quantify downstream biomarkers (e.g., phosphorylated STAT3 for kinase inhibition) .
- Reporter gene assays: Use luciferase-tagged constructs for dose-response profiling (EC50) .
Q. What analytical approaches quantify degradation products under stress conditions?
- Forced degradation: Expose to 40°C/75% RH for 4 weeks; analyze via HPLC-DAD .
- Degradant identification: HRMS/NMR for structural elucidation (e.g., sulfoxide formation) .
- Excipient compatibility: Test with magnesium stearate to rule out catalytic degradation .
Data Contradiction Analysis
Q. How to address conflicting in vitro vs. in vivo efficacy data?
- Pharmacokinetic profiling: Check bioavailability limitations (e.g., poor absorption) using Caco-2 cell assays .
- Protein binding assays: Measure free fraction (equilibrium dialysis) to explain reduced in vivo activity .
- Metabolite screening: Identify active/inactive metabolites via LC-HRMS .
Q. Why do computational models overestimate binding affinity?
- Solvation effects: Include explicit water molecules in docking simulations .
- Conformational sampling: Use enhanced sampling MD (e.g., metadynamics) to explore binding pocket flexibility .
- Validation: Compare with surface plasmon resonance (SPR) kinetic data (KD vs. ΔG predictions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
